molecular formula C36H32Cl2N2O4 B11511277 10-acetyl-11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11511277
M. Wt: 627.6 g/mol
InChI Key: DIGWGDPLQSYITM-UHFFFAOYSA-N
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Description

10-acetyl-11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings, ether linkages, and a diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

10-acetyl-11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the diazepine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its diazepine core.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 10-acetyl-11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is likely to involve interactions with specific molecular targets such as receptors or enzymes. The diazepine core suggests potential activity on the central nervous system, possibly through modulation of GABA receptors or other neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepine with anxiolytic and sedative properties.

    Clonazepam: Another diazepine used for its anticonvulsant and anxiolytic effects.

Uniqueness

10-acetyl-11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern and the presence of multiple functional groups, which may confer distinct biological activities and chemical properties compared to other diazepines.

Properties

Molecular Formula

C36H32Cl2N2O4

Molecular Weight

627.6 g/mol

IUPAC Name

5-acetyl-9-(4-chlorophenyl)-6-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C36H32Cl2N2O4/c1-3-43-34-20-25(12-17-33(34)44-21-23-8-13-27(37)14-9-23)36-35-30(39-29-6-4-5-7-31(29)40(36)22(2)41)18-26(19-32(35)42)24-10-15-28(38)16-11-24/h4-17,20,26,36,39H,3,18-19,21H2,1-2H3

InChI Key

DIGWGDPLQSYITM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2C(=O)C)OCC6=CC=C(C=C6)Cl

Origin of Product

United States

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